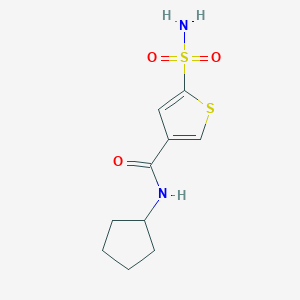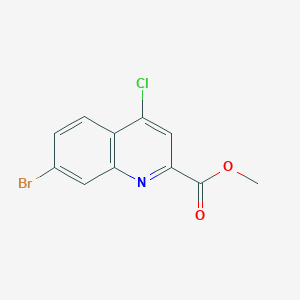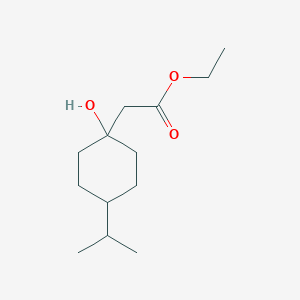
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate is an organic compound with the molecular formula C13H24O3. It is an ester, a class of compounds known for their pleasant aromas and widespread occurrence in nature. Esters are commonly used in the fragrance and flavor industries due to their distinctive scents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.
Reduction: 2-(1-hydroxy-4-isopropylcyclohexyl)ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Known for its apple-like scent, used in flavorings and fragrances.
Isopropyl acetate: Has a sweet, fruity odor and is used as a solvent and in perfumes.
Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties. Its cyclohexyl ring and isopropyl group contribute to its distinct aroma and potential biological activity.
Eigenschaften
Molekularformel |
C13H24O3 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl 2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-4-16-12(14)9-13(15)7-5-11(6-8-13)10(2)3/h10-11,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
PSWQPFVDYARLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CCC(CC1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


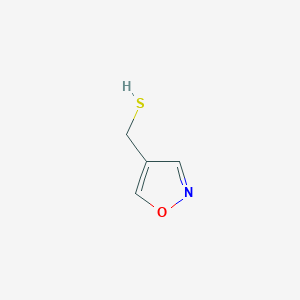
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)
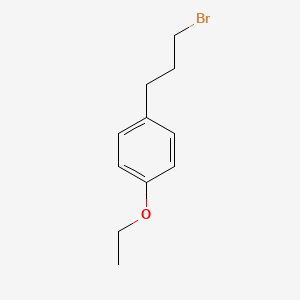

![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
